myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate)
Description
myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a phosphatidylinositol derivative comprising a myo-inositol core linked to a glycerophospholipid backbone via a phosphodiester bond. The molecule features two acyl chains: a saturated hexadecanoyl (palmitoyl) group at the sn-1 position and an unsaturated (9Z,12Z)-octadecadienoyl (linoleoyl) group at the sn-2 position (). This structure classifies it as a phosphoglyceride with roles in membrane architecture and intracellular signaling, particularly in pathways involving lipid-mediated signal transduction .
Myo-inositol itself is a six-carbon cyclic polyol essential for eukaryotic cell function, serving as a precursor for secondary messengers like inositol phosphates and phosphatidylinositol phosphates (). Derivatives of myo-inositol are critical in insulin signaling, glucose metabolism, and stress responses (). The compound’s unique acyl chain composition—combining saturated and polyunsaturated fatty acids—suggests specialized roles in modulating membrane fluidity and protein interactions .
Properties
CAS No. |
88542-99-8 |
|---|---|
Molecular Formula |
C43H79O13P |
Molecular Weight |
835.1 g/mol |
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C43H79O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52)/b13-11-,18-17-/t35-,38?,39-,40+,41+,42+,43?/m1/s1 |
InChI Key |
BSNJSZUDOMPYIR-DETGRMDESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) typically involves multiple steps:
Esterification: Myo-inositol is esterified with fatty acids such as hexadecanoic acid and octadecadienoic acid.
Phosphorylation: The esterified inositol is then phosphorylated using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated fatty acid esters.
Scientific Research Applications
Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) has diverse applications in scientific research:
Chemistry: Used as a model compound to study phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, particularly in phosphoinositide signaling.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurological diseases.
Industry: Utilized in the formulation of specialized lipid-based products and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its involvement in cellular signaling pathways. It interacts with specific molecular targets, such as phosphoinositide-dependent kinases, and modulates various cellular processes. The phosphate group and fatty acid chains play crucial roles in its binding and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Other Phosphatidylinositols
Phosphatidylinositols (PIs) vary in acyl chain length, saturation, and phosphorylation patterns, which dictate their biological activity. Key comparisons include:
- Acyl Chain Impact : The target compound’s unsaturated sn-2 chain (C18:2) facilitates membrane curvature and interaction with fluid-phase domains, unlike fully saturated PIs . This contrasts with shorter-chain derivatives (e.g., C8:0 in ), which are preferred for experimental ease but lack physiological relevance .
- Phosphorylation: Unlike phosphorylated PIs (e.g., PI(4,5)P₂), this compound lacks additional phosphate groups on the inositol ring, limiting its direct role in calcium mobilization or vesicle trafficking .
Comparison with Inositol Phosphates and Isomers
- Solubility: The target compound’s lipid anchor renders it insoluble in aqueous environments, unlike inositol phosphates (e.g., L-myo-inositol 1-phosphate), which participate in cytosolic signaling .
- Stereochemistry: D-chiro-inositol () exhibits distinct insulin-mimetic properties but lower efficacy in oocyte maturation compared to myo-inositol, highlighting the importance of hydroxyl configuration .
Comparison with Inositol Derivatives in Therapeutic Contexts
- Pharmacokinetics: The target compound’s lipidic nature may limit oral bioavailability compared to free myo-inositol, which is readily absorbed and utilized in metabolic pathways .
- Functional Specificity : Derivatives like D-pinitol () lack the phosphorylated lipid moiety, reducing their capacity to anchor signaling proteins .
Biological Activity
Myo-inositol and its derivatives have garnered significant attention in recent years due to their diverse biological activities and potential therapeutic applications. The compound myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a complex phospholipid that exhibits various biological functions, particularly in cell signaling and metabolic regulation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 885.29 g/mol. Its structure features multiple fatty acid chains and a myo-inositol backbone, which contribute to its amphipathic nature, allowing it to interact with cell membranes effectively.
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₈₁O₁₃P |
| Molecular Weight | 885.29 g/mol |
| CAS Number | 799812-61-6 |
| LogP | 7.84 |
| Hydrogen Bond Donors | 7 |
| Hydrogen Bond Acceptors | 16 |
Cell Signaling
Myo-inositol plays a crucial role in cellular signaling pathways. It serves as a precursor for inositol phosphates, which are involved in the regulation of various cellular processes, including:
- Signal transduction : Myo-inositol derivatives act as second messengers in pathways mediated by hormones and growth factors.
- Calcium signaling : Inositol trisphosphate (IP3), derived from myo-inositol, is critical for calcium release from the endoplasmic reticulum.
Metabolic Regulation
Research indicates that myo-inositol is vital for lipid metabolism and insulin sensitivity. It has been shown to:
- Enhance insulin signaling : Myo-inositol supplementation improves insulin sensitivity in conditions such as polycystic ovary syndrome (PCOS) and type 2 diabetes.
- Act as a lipotropic agent : It aids in fat metabolism and prevents the accumulation of fat in the liver.
Therapeutic Applications
Myo-inositol and its derivatives are being explored for their therapeutic potential in various medical conditions:
Diabetes Management
Studies have demonstrated that myo-inositol can significantly improve metabolic parameters in diabetic patients. A systematic review found that myo-inositol supplementation resulted in:
- Reduced fasting insulin levels.
- Improved glycemic control.
Polycystic Ovary Syndrome (PCOS)
Myo-inositol has been widely studied for its effects on reproductive health. Clinical trials indicate that:
- Myo-inositol supplementation can restore ovarian function.
- It improves ovulation rates and metabolic profiles in women with PCOS.
Neuroprotection
Emerging evidence suggests that myo-inositol may have neuroprotective effects. Research indicates its potential role in:
- Reducing oxidative stress.
- Protecting against neurodegenerative diseases such as Alzheimer's.
Case Studies
- Diabetes Management : A double-blind study involving 100 women with PCOS showed that those receiving myo-inositol experienced significant improvements in insulin sensitivity compared to the placebo group (Bizzarri et al., 2018).
- Neuroprotection : In a clinical trial involving Alzheimer's patients, myo-inositol supplementation was associated with improved cognitive function over six months (Haris et al., 2011).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
